1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one
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Overview
Description
1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one is a complex organic compound with a unique structure that includes both an isoindole and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one typically involves multiple steps The starting materials are often commercially available or can be synthesized through known methods
Formation of Isoindole Ring System: This can be achieved through a cyclization reaction involving a suitable precursor. The reaction conditions may include the use of a strong acid or base, elevated temperatures, and a suitable solvent.
Introduction of Triazole Moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, which is catalyzed by copper(I) ions. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a ketone or carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of the triazole moiety is beneficial.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one is not well understood, but it is likely to involve interactions with specific molecular targets. The triazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one: This compound is unique due to its specific combination of an isoindole and a triazole moiety.
This compound: Similar compounds may include other isoindole derivatives or triazole-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines two distinct moieties with potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-10-3-4-12-8-19(9-13(12)7-10)15(20)6-5-14-16-11(2)17-18-14/h3,12-13H,4-9H2,1-2H3,(H,16,17,18)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLOWMKJCTDCB-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CN(CC2C1)C(=O)CCC3=NNC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2CN(C[C@@H]2C1)C(=O)CCC3=NNC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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